4-Acetylpiperazine-1-carboxylic acid

Vue d'ensemble

Description

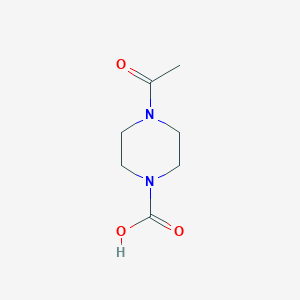

4-Acetylpiperazine-1-carboxylic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of an acetyl group attached to the piperazine ring, which also contains a carboxylic acid functional group. The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylpiperazine-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivative .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Esterification of the Carboxylic Acid Group

The carboxylic acid group undergoes esterification via two primary pathways:

Key Insight : The acid chloride intermediate (generated via SOCl₂) enhances reactivity toward nucleophiles, enabling efficient ester synthesis under mild conditions .

Amide Formation

The carboxylic acid reacts with amines to form amides, crucial for pharmaceutical applications:

| Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| ZrCp₂Cl₂/ZrCl₄ | Toluene, 80°C, 24h | 72–94% | |

| DCC (Carbodiimide) | Room temperature, dichloromethane | 85–90% |

Mechanism :

-

Activation of the carboxylic acid (e.g., via DCC-mediated coupling or Zr-catalyzed direct amidation).

-

Nucleophilic attack by the amine, forming a tetrahedral intermediate.

Example : Reaction with benzylamine produces N-benzyl-4-acetylpiperazine-1-carboxamide, confirmed by LC-MS and NMR .

Acylation of the Piperazine Nitrogen

The secondary amine on the piperazine ring undergoes acylation:

| Reagent | Conditions | Product |

|---|---|---|

| Acetic anhydride | Pyridine, 0–25°C | N,N'-Diacetylpiperazine derivative |

| Benzoyl chloride | Dichloromethane, base | N-Benzoyl-4-acetylpiperazine-1-carboxylic acid |

Mechanistic Pathway :

-

Nucleophilic attack by the piperazine nitrogen on the acyl electrophile.

Alkylation of the Piperazine Nitrogen

Alkyl halides react with the piperazine nitrogen under basic conditions:

| Alkylating Agent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl-4-acetylpiperazine-1-carboxylic acid |

| Ethyl bromoacetate | Et₃N, THF, reflux | Ethyl N-glycinate derivative |

Application : Alkylation modifies solubility and bioactivity, critical for drug design .

N-Oxidation

The piperazine ring forms N-oxides under oxidative conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA | CH₂Cl₂, 0°C to RT | 4-Acetylpiperazine-1-carboxylic acid N-oxide |

| H₂O₂ | Acetic acid, 50°C | Mono- or di-N-oxide derivatives |

Significance : N-oxidation alters electronic properties and enhances metabolic stability .

Coordination with Metal Ions

The piperazine nitrogen participates in coordination chemistry:

| Metal Salt | Conditions | Complex |

|---|---|---|

| Cu(NO₃)₂ | Methanol, RT | Tetrahedral Cu(II)-piperazine complex |

| CdCl₂ | Ethanol, reflux | Octahedral Cd(II) coordination polymer |

Structural Insight : X-ray crystallography reveals bidentate binding via the piperazine nitrogen atoms .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of APCA as an anticancer agent. Research indicates that derivatives of piperazine, including APCA, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to APCA have been shown to inhibit fatty acid binding proteins (FABPs), which are implicated in cancer progression and metastasis . Specifically, targeting FABP4 has emerged as a promising strategy in cancer therapy due to its role in promoting tumor aggressiveness .

Antimicrobial Properties

APCA has also been investigated for its antimicrobial properties. It has shown effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Pharmaceutical Development

Drug Design and Synthesis

APCA serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance bioactivity or target specificity. For example, the synthesis of novel FABP4 inhibitors often employs APCA as a starting material, facilitating the design of compounds with improved therapeutic profiles .

Potential in Neurological Disorders

There is emerging interest in the application of APCA derivatives in treating neurological disorders. The piperazine moiety is known for its ability to cross the blood-brain barrier, making APCA and its derivatives suitable candidates for further investigation in neuropharmacology .

Biochemical Applications

Role in Enzyme Inhibition

APCA has been explored for its role as an enzyme inhibitor. It has been identified as a selective inhibitor for certain aminopeptidases, which are crucial in various metabolic pathways . The inhibition of these enzymes can have therapeutic implications, particularly in conditions where peptide metabolism is dysregulated.

Chemical Synthesis

Catalytic Processes

The synthesis of APCA can be achieved through various catalytic routes, which are essential for producing carboxylic acids efficiently. Recent advancements in chemocatalytic processes have improved the economic viability of synthesizing such compounds from biomass-derived substances . These methods not only enhance yield but also promote sustainability in chemical manufacturing.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-Acetylpiperazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetyl group and carboxylic acid functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparaison Avec Des Composés Similaires

4-Acetylpiperazine-1-carboxylic acid can be compared with other piperazine derivatives such as:

- 1-Acetylpiperidine-4-carboxylic acid

- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

These compounds share structural similarities but differ in their functional groups and biological activities. The unique combination of the acetyl and carboxylic acid groups in this compound distinguishes it from other derivatives, contributing to its specific properties and applications.

Activité Biologique

4-Acetylpiperazine-1-carboxylic acid (CAS No. 148490-38-4) is an organic compound belonging to the piperazine family. Its unique structure, characterized by a piperazine ring substituted with an acetyl group and a carboxylic acid functional group, contributes to its notable biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄N₂O₃. The compound features a six-membered piperazine ring containing two nitrogen atoms, which enhances its reactivity and biological interactions.

Research indicates that this compound acts primarily as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme involved in the degradation of endocannabinoids, which play crucial roles in pain modulation and inflammation. By inhibiting FAAH, this compound can potentially increase endogenous cannabinoid levels, offering therapeutic benefits for conditions such as chronic pain and inflammatory disorders .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been documented in various studies:

- Pain Relief : The compound has shown promise in modulating pain pathways through its action on FAAH, leading to increased levels of anandamide, an endocannabinoid associated with pain relief.

- Anti-inflammatory Effects : By enhancing endocannabinoid signaling, this compound may also exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylpiperazine-1-carboxylic acid | Contains a methyl group on the piperazine ring | Exhibits different biological activities compared to the acetyl derivative |

| Piperazine-1-carboxylic acid | Lacks the acetyl substitution | Serves as a simpler analog for comparative studies |

| 1-(2-Hydroxyethyl)piperazine | Contains a hydroxyethyl group | May exhibit different solubility and reactivity profiles |

The presence of both the acetyl and carboxylic acid groups in this compound enhances its biological activity compared to these similar compounds.

Case Studies

Several case studies have evaluated the efficacy of this compound in clinical settings:

- Chronic Pain Management : A study demonstrated that patients receiving treatment involving FAAH inhibitors reported significant reductions in chronic pain symptoms. The study suggested that compounds like this compound could serve as effective analgesics by modulating endocannabinoid levels .

- Inflammatory Disorders : In animal models of inflammation, administration of this compound resulted in decreased inflammatory markers and improved clinical outcomes, indicating its potential utility in treating conditions such as arthritis .

Propriétés

IUPAC Name |

4-acetylpiperazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-6(10)8-2-4-9(5-3-8)7(11)12/h2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOWCQQXWQWZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600325 | |

| Record name | 4-Acetylpiperazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148490-38-4 | |

| Record name | 4-Acetylpiperazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.